
(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Isopropoxylation: The attachment of an isopropoxy group to the phenyl ring.
Methanol Addition: The final step involves the addition of a methanol group to the phenyl ring.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine, fluorine, or isopropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-fluoro-3-isopropoxyphenyl)methanol
- (5-Bromo-4-fluoro-2-methylaniline)
- (5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
Uniqueness
(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and isopropoxy groups attached to the phenyl ring, along with a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H12BrFO2 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
(5-bromo-3-fluoro-2-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-4,6,13H,5H2,1-2H3 |
Clé InChI |
CNQPZYOPSUFZMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1F)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


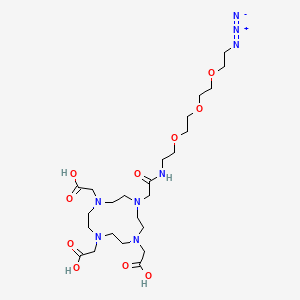
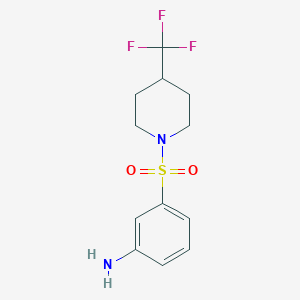
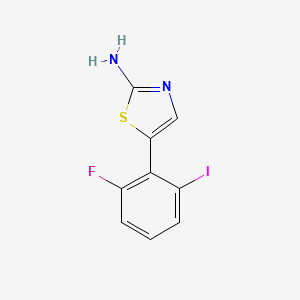
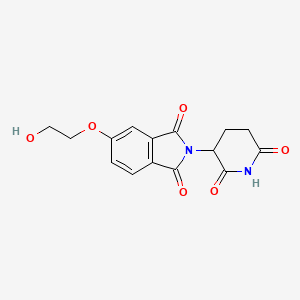


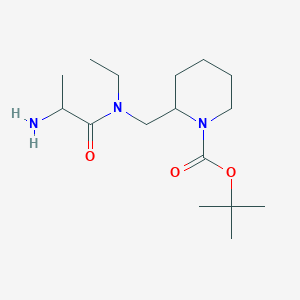
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)

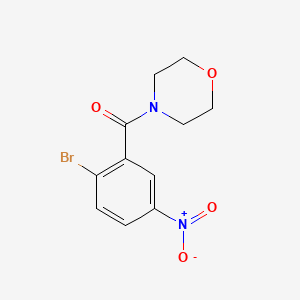

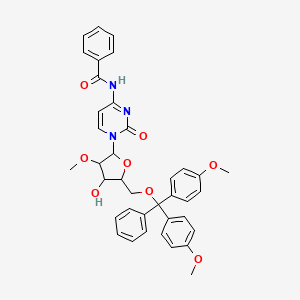
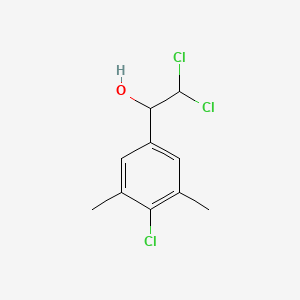
![1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-](/img/structure/B14772939.png)
